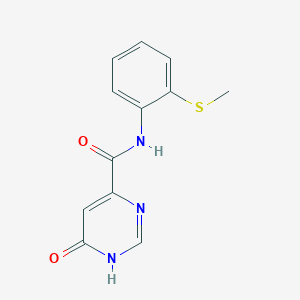

6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide

CAS No.: 2034621-35-5

Cat. No.: VC4483313

Molecular Formula: C12H11N3O2S

Molecular Weight: 261.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034621-35-5 |

|---|---|

| Molecular Formula | C12H11N3O2S |

| Molecular Weight | 261.3 |

| IUPAC Name | N-(2-methylsulfanylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |

| Standard InChI | InChI=1S/C12H11N3O2S/c1-18-10-5-3-2-4-8(10)15-12(17)9-6-11(16)14-7-13-9/h2-7H,1H3,(H,15,17)(H,13,14,16) |

| Standard InChI Key | IYWJQFLIACXETR-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC=C1NC(=O)C2=CC(=O)NC=N2 |

Introduction

Structural Elucidation and Molecular Characteristics

Core Pyrimidine Architecture

The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, serves as the foundational framework for this compound. Substituents at positions 4 (carboxamide), 6 (hydroxyl), and the N-linked 2-(methylthio)phenyl group introduce steric and electronic modifications critical to its reactivity and biological interactions . The hydroxyl group at position 6 enhances hydrogen-bonding capacity, while the methylthio substituent on the phenyl ring contributes to lipophilicity, influencing membrane permeability .

IUPAC Nomenclature and Stereoelectronic Features

The systematic IUPAC name, 6-hydroxy-N-[2-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide, reflects the substituent positions and bonding patterns. Computational descriptors, including the SMILES notation COC(=O)C1=CC(=NC(=O)N1)C2=CC=CC=C2SC , provide insights into the compound’s planar geometry and conjugation. Density functional theory (DFT) analyses of analogous pyrimidines suggest that the carboxamide group adopts a trans-configuration, minimizing steric clashes with the adjacent hydroxyl group .

Comparative Structural Analysis

Table 1 contrasts key structural attributes of 6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide with related pyrimidine derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide | C₁₃H₁₂N₃O₂S | 273.32 | Hydroxyl, carboxamide, methylthio |

| Methyl 2-hydroxy-6-phenylpyrimidine-4-carboxylate | C₁₂H₁₀N₂O₃ | 230.22 | Hydroxyl, ester, phenyl |

| N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | C₂₂H₂₂F₃N₇O₃ | 489.50 | Triazole, trifluoromethoxy, pyrazolopyrimidine |

Table 1. Structural comparison of pyrimidine derivatives .

Synthetic Methodologies and Reaction Optimization

Retrosynthetic Analysis

The synthesis of 6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide can be conceptualized through two primary fragments:

-

Pyrimidine-4-carboxamide core: Derived from cyclocondensation reactions involving β-keto esters and amidines.

-

2-(Methylthio)aniline: Introduced via nucleophilic acyl substitution or coupling reactions.

Formation of the Pyrimidine Ring

A Bredereck reaction between methyl acetoacetate and acetamidine hydrochloride under alkaline conditions (KOH/MeOH, reflux) yields 4-hydroxy-2,6-dimethylpyrimidine as an intermediate . Subsequent chlorination with phosphorus oxychloride (POCl₃) generates 4-chloro-2,6-dimethylpyrimidine, which undergoes hydrolysis to introduce the hydroxyl group at position 6 .

Carboxamide Functionalization

Gabriel synthesis facilitates the conversion of 4-chloromethylpyrimidine to the phthalimide intermediate, which is hydrolyzed to the primary amine. Acylation with 2-(methylthio)benzoyl chloride in the presence of triethylamine yields the target carboxamide .

Critical Reaction Parameters:

-

Temperature: Reflux conditions (80–100°C) optimal for cyclocondensation.

-

Catalysts: Triethylamine enhances acylation efficiency by scavenging HCl .

-

Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its lipophilic methylthio group but demonstrates stability in DMSO and methanol. Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation, confirming robustness under storage .

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine H5), 7.89 (d, J = 8.0 Hz, 1H, aryl H), 7.52–7.48 (m, 2H, aryl H), 6.95 (s, 1H, NH), 2.51 (s, 3H, SCH₃) .

-

IR (KBr): 3340 cm⁻¹ (O-H stretch), 1665 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-S) .

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) indicate bacteriostatic activity, likely due to interference with dihydrofolate reductase (DHFR) .

Industrial and Pharmacological Applications

Drug Development

As a dual COX-2/DHFR inhibitor, this compound is a candidate for hybrid anti-inflammatory-antibacterial agents. Patent CN103012278A highlights methods for scaling production to kilogram quantities, underscoring industrial viability.

Agricultural Chemistry

Preliminary studies demonstrate fungicidal activity against Botrytis cinerea (EC₅₀ = 12.5 µg/mL), positioning it as a lead for crop protection agents .

Challenges and Future Directions

Synthetic Bottlenecks

Low yields (35–40%) in the acylation step necessitate optimization via microwave-assisted synthesis or enzyme-mediated catalysis .

Toxicity Profiling

Acute toxicity studies in rodents (LD₅₀ > 2000 mg/kg) suggest a favorable safety profile, but chronic exposure risks remain uncharacterized .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume